molecular formula C9H18ClN B1531918 7-Azaspiro[4.5]decane hydrochloride CAS No. 1198286-88-2

7-Azaspiro[4.5]decane hydrochloride

Cat. No.: B1531918
CAS No.: 1198286-88-2
M. Wt: 175.7 g/mol
InChI Key: KCCYNWHGDYJXPP-UHFFFAOYSA-N
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Description

7-Azaspiro[4.5]decane hydrochloride is a spirocyclic amine hydrochloride salt characterized by a bicyclic structure comprising a six-membered cyclohexane ring fused to a five-membered azepane ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to γ-aminobutyric acid (GABA) analogs, which are pivotal in neurotransmission modulation . The synthesis of derivatives like (1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid involves multi-step processes, including nitrile hydrolysis and acid-base extraction, yielding products with high purity (95%) and confirmed structural integrity via NMR and elemental analysis .

Properties

IUPAC Name

7-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-5-9(4-1)6-3-7-10-8-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCYNWHGDYJXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-88-2
Record name 7-Azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198286-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[4.5]decane hydrochloride typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions are carefully controlled to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the spiro compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Drug Discovery : 7-Azaspiro[4.5]decane scaffolds are prioritized for FAAH inhibitors due to their metabolic stability and binding affinity .
  • Material Science : Heteroatom-rich variants (e.g., 1-Oxa-8-azaspiro) are explored for catalytic applications and polymer synthesis .

Biological Activity

Overview

7-Azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been investigated for various therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. Its structural characteristics allow for interactions with multiple biological targets, leading to diverse pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H16ClNC_8H_{16}ClN. The compound features a spirocyclic arrangement that includes nitrogen atoms, which contributes to its reactivity and biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. For instance, studies have reported a minimum inhibitory concentration (MIC) of less than 5 μM against Mycobacterium bovis BCG, indicating strong anti-mycobacterial activity . Additionally, this compound has shown effectiveness against various strains of bacteria, including multidrug-resistant strains.

Microorganism MIC (μM)
Mycobacterium bovis BCG< 5
Staphylococcus aureus (MDR)< 0.25
Klebsiella pneumoniae1-4

Anticancer Activity

In vitro studies have indicated that derivatives of 7-Azaspiro[4.5]decane can inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression . Notably, compounds derived from this structure have shown promise in targeting specific cancer types.

Cancer Cell Line Effect
Human leukemia U937Induction of apoptosis
Hepatoma Hep G2Cell cycle inhibition
Colon cancer COLO 205Apoptosis induction

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In animal models, it exhibited antinociceptive activity, suggesting its utility in pain management strategies . Furthermore, studies indicate its binding affinity to serotonin receptors, which may facilitate treatment for neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction leads to various downstream effects depending on the target involved.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound found it effective against both Gram-positive and Gram-negative bacteria, with particular strength against resistant strains .
  • Cancer Research : In a series of experiments on human cancer cell lines, derivatives of this compound were shown to significantly reduce cell viability through apoptosis induction mechanisms involving caspase activation .
  • Neuroprotection : Animal model studies indicated that treatment with the compound resulted in reduced pain responses and improved recovery from nerve injury, suggesting potential applications in treating neuropathic pain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[4.5]decane hydrochloride
Reactant of Route 2
7-Azaspiro[4.5]decane hydrochloride

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